CID 12553101
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 12553101” is a chemical entity with a unique structure and properties. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound has garnered attention due to its potential in various industrial processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 12553101” involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet the demand. The industrial production methods involve optimizing the reaction conditions to ensure high yield and purity. The use of advanced technologies and equipment, such as continuous flow reactors and automated systems, helps in achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 12553101” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using various analytical techniques, such as spectroscopy and chromatography, to determine their structure and purity.
Scientific Research Applications
Compound “CID 12553101” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids. In medicine, compound “this compound” is investigated for its potential therapeutic properties, such as its ability to modulate specific molecular targets. Additionally, it has applications in industry, where it is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of compound “CID 12553101” involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as the modulation of enzyme activity or the inhibition of specific signaling pathways. The pathways involved in the compound’s mechanism of action are studied using various biochemical and molecular biology techniques to understand its effects at the cellular and molecular levels.
Comparison with Similar Compounds
- Compound “CID 12553102”
- Compound “CID 12553103”
- Compound “CID 12553104”
These similar compounds share some structural features with compound “CID 12553101” but differ in their specific properties and applications.
Properties
Molecular Formula |
C22H37Si4 |
---|---|
Molecular Weight |
413.9 g/mol |
InChI |
InChI=1S/C22H37Si4/c1-24(2,3)22(25(4,5)6,26(7,8)9)23(20-16-12-10-13-17-20)21-18-14-11-15-19-21/h10-19H,1-9H3 |
InChI Key |
INTLKAXCWWYUGQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C1=CC=CC=C1)C2=CC=CC=C2)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.